2-(dimethylamino)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(dimethylamino)-N-(4-nitrophenyl)acetamide is an organic compound with a molecular formula of C10H13N3O3 It is characterized by the presence of a dimethylamino group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-nitroaniline} + \text{dimethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(dimethylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used to substitute the dimethylamino group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(dimethylamino)-N-(4-aminophenyl)acetamide.
Scientific Research Applications
2-(dimethylamino)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(dimethylamino)-N-(4-aminophenyl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(4-nitrophenyl)acetamide: Lacks the dimethylamino group but retains the nitrophenyl and acetamide structure.
4-nitroacetanilide: Similar structure but without the dimethylamino group.
Uniqueness: 2-(dimethylamino)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the dimethylamino and nitrophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(Dimethylamino)-N-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structural features, which include a dimethylamino group and a nitrophenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C11H14N2O3
- Molecular Weight : Approximately 223.2285 g/mol
- Structure : The presence of both dimethylamino and nitrophenyl groups contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetamides have been shown to possess antibacterial effects against various pathogens, including Klebsiella pneumoniae. The mechanism of action often involves interaction with bacterial cell wall synthesis pathways, which can lead to cell lysis and death.
Compound | Target Pathogen | Activity |
---|---|---|
This compound | Klebsiella pneumoniae | Potential antibacterial activity |
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Exhibited enhanced antibacterial activity due to chloro substitution |
The minimum inhibitory concentration (MIC) studies suggest that structural modifications can significantly influence the antimicrobial efficacy of acetamides. The introduction of halogen atoms, such as chlorine, has been shown to enhance the antibacterial properties of similar compounds .
Anticancer Activity
There is emerging evidence that compounds with similar structures may exhibit anticancer properties. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on piperidine derivatives showed that specific modifications could enhance cytotoxicity in cancer models compared to standard treatments like bleomycin .
The biological activity of this compound is believed to be mediated through several biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Modulation : The compound could potentially exhibit antioxidant properties, reducing oxidative stress within cells.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity. These derivatives are evaluated for their pharmacokinetic profiles and toxicity levels in vitro before progressing to in vivo studies.
Table: Comparison of Biological Activities
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Enhanced antibacterial | Improved binding affinity due to chloro substitution |
Properties
IUPAC Name |
2-(dimethylamino)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)7-10(14)11-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBZYQVBHPQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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